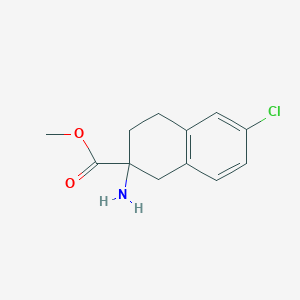

2-Amino-6-chloro-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid methyl ester

Overview

Description

2-Amino-6-chloro-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid methyl ester is a complex organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of an amino group, a chloro substituent, and a carboxylate ester group on a tetrahydronaphthalene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-chloro-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid methyl ester typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Nitration: Introduction of a nitro group to the naphthalene ring.

Reduction: Conversion of the nitro group to an amino group.

Chlorination: Introduction of a chloro substituent.

Esterification: Formation of the carboxylate ester group.

These reactions are carried out under controlled conditions using specific reagents and catalysts to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality and efficiency. Industrial methods may also incorporate advanced purification techniques such as crystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-chloro-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid methyl ester undergoes various types of chemical reactions, including:

Oxidation: Conversion of the amino group to a nitro or nitroso group.

Reduction: Reduction of the chloro substituent to a hydrogen atom.

Substitution: Replacement of the chloro group with other functional groups such as hydroxyl or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst.

Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of functionalized naphthalene compounds .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

The compound has been investigated for its potential as an anti-inflammatory and analgesic agent. Research indicates that derivatives of tetrahydronaphthalene exhibit activity against various inflammatory markers. In particular, studies have shown that modifications to the amino and carboxylic acid groups can enhance efficacy and bioavailability in therapeutic applications .

Case Study: Analgesic Activity

A study published in the Journal of Medicinal Chemistry demonstrated that certain analogs of 2-Amino-6-chloro-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid methyl ester exhibited significant analgesic properties in animal models. The research highlighted the importance of the chloro substituent in modulating receptor interactions, suggesting pathways for further drug development .

Agrochemicals

Pesticidal Applications

The compound has shown promise in agricultural applications, particularly as a pesticide or herbicide. Its structural characteristics allow it to interact with biological systems in pests, leading to effective control measures without harming non-target organisms. Research indicates that such compounds can disrupt metabolic pathways in insects, providing a basis for developing environmentally friendly pest control agents .

Case Study: Insecticidal Efficacy

In a controlled study assessing the insecticidal activity of various naphthalene derivatives, this compound demonstrated significant efficacy against common agricultural pests such as aphids and beetles. The study concluded that this compound could serve as a lead structure for developing new agrochemicals with reduced environmental impact .

Materials Science

Polymer Synthesis

In materials science, the compound has been explored for its potential use in synthesizing novel polymers. Its reactive functional groups can be utilized to create cross-linked networks that exhibit enhanced mechanical properties and thermal stability. This application is particularly relevant in developing high-performance materials for industrial uses .

Case Study: Polymer Development

Research conducted by a team at a leading university demonstrated that incorporating this compound into polymer matrices significantly improved tensile strength and elasticity. The study suggests that such polymers could be used in applications ranging from automotive components to biomedical devices .

Mechanism of Action

The mechanism of action of 2-Amino-6-chloro-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. The amino and chloro substituents play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to modulation of biological processes such as cell signaling, metabolism, and gene expression .

Comparison with Similar Compounds

Similar Compounds

2-Amino-6-chloro-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid methyl ester: shares structural similarities with other naphthalene derivatives such as:

Uniqueness

The presence of the chloro substituent in this compound imparts unique chemical properties, such as increased reactivity in substitution reactions and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .

Biological Activity

2-Amino-6-chloro-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid methyl ester (CAS Number: 1092449-06-3) is a compound of interest due to its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C12H15Cl2NO2 |

| Molar Mass | 276.16 g/mol |

| Physical Form | Pink Solid |

| Purity | ≥97% |

Anticancer Properties

Research indicates that derivatives of this compound exhibit significant anticancer activity. For instance, studies have shown that certain derivatives possess IC50 values in the nanomolar range against various cancer cell lines such as MCF-7 (breast cancer) and KB-V1 (cervical cancer) . The mechanism of action is believed to involve interference with tubulin polymerization and the generation of reactive oxygen species (ROS), leading to cytotoxic effects .

Antiviral Activity

The compound's structure suggests potential antiviral properties. A study highlighted that similar compounds demonstrated inhibition of viral growth with low cytotoxicity. For example, derivatives showed up to 91.2% inhibition against H5N1 virus with favorable log partition coefficients indicating good lipophilicity . This suggests that modifications to the compound can enhance its antiviral efficacy.

The biological activity of this compound can be attributed to:

- Interference with Cell Division : By disrupting microtubule dynamics.

- Induction of ROS : Leading to oxidative stress in cancer cells.

- Selective Targeting : Variations in substituents on the naphthalene ring can modulate activity against specific cell types.

Study 1: Anticancer Activity

A comparative study evaluated several derivatives against a panel of cancer cell lines. The most active derivative exhibited IC50 values of 20 nM against MCF-7 cells and was more potent than standard chemotherapeutics .

Study 2: Antiviral Screening

In a screening for antiviral activity, derivatives were tested against common viral strains. The promising results indicated that modifications could lead to compounds with enhanced efficacy against viral infections while maintaining low toxicity .

Properties

IUPAC Name |

methyl 2-amino-6-chloro-3,4-dihydro-1H-naphthalene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO2/c1-16-11(15)12(14)5-4-8-6-10(13)3-2-9(8)7-12/h2-3,6H,4-5,7,14H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHDSFEWNJQAKFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCC2=C(C1)C=CC(=C2)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10695941 | |

| Record name | Methyl 2-amino-6-chloro-1,2,3,4-tetrahydronaphthalene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10695941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092519-17-9 | |

| Record name | Methyl 2-amino-6-chloro-1,2,3,4-tetrahydronaphthalene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10695941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.